(R)-Clevidipine-13C,d3: A Technical Guide to Synthesis and Characterization
(R)-Clevidipine-13C,d3: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Clevidipine-13C,d3, an isotopically labeled analog of the potent, short-acting dihydropyridine calcium channel blocker, Clevidipine. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analysis of this stable isotope-labeled internal standard, which is crucial for pharmacokinetic and metabolic studies.
Introduction to Clevidipine and Its Labeled Analog
Clevidipine is a third-generation dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure in critical care settings.[1][2][3] Its rapid onset and offset are attributed to its metabolism by esterases in the blood and tissues.[2][4][5] (R)-Clevidipine-13C,d3 is a stable isotope-labeled version of the active (R)-enantiomer of Clevidipine, incorporating one carbon-13 atom and three deuterium atoms. This labeling makes it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to determine the concentration of Clevidipine and its metabolites in biological matrices.[6][7]
Proposed Synthesis of (R)-Clevidipine-13C,d3
Experimental Protocol:
A potential synthetic pathway is outlined below. This protocol is a composite based on known Clevidipine syntheses and general organic chemistry principles for isotopic labeling.
Step 1: Synthesis of Labeled Butyric Acid Intermediate
The synthesis would commence with the preparation of a butyric acid derivative containing the desired isotopic labels. A plausible starting material would be a commercially available isotopically labeled precursor.
Step 2: Esterification to form the Labeled Side Chain
The labeled butyric acid would then be converted to an appropriate ester, which will form one of the side chains of the dihydropyridine ring.
Step 3: Hantzsch Dihydropyridine Synthesis
The core dihydropyridine ring is assembled via the Hantzsch reaction. This involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester, and a source of ammonia. To introduce the isotopic labels into the final molecule, the appropriate labeled precursors would be utilized in this step.
Step 4: Chiral Resolution
Since Clevidipine is a racemic mixture and the target is the (R)-enantiomer, a chiral resolution step is necessary. This can be achieved through various methods, such as chiral chromatography or diastereomeric salt formation.
Step 5: Final Purification
The final product, (R)-Clevidipine-13C,d3, would be purified using standard techniques such as column chromatography and recrystallization to achieve high purity.
Characterization of (R)-Clevidipine-13C,d3
The characterization of (R)-Clevidipine-13C,d3 is essential to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are paramount.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the incorporation of the isotopic labels. For (R)-Clevidipine-13C,d3, the molecular weight will be increased by 4 units (1 from 13C and 3 from deuterium) compared to the unlabeled (R)-Clevidipine. High-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass and elemental composition. In tandem mass spectrometry (MS/MS), specific fragmentation patterns and mass transitions are monitored for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise location of the isotopic labels within the molecule.
-
¹H NMR: The absence of signals corresponding to the deuterated positions and the splitting patterns of adjacent protons will confirm the location of the deuterium atoms.
-
¹³C NMR: The spectrum will show an enhanced signal for the 13C-labeled carbon, and the coupling between the 13C nucleus and adjacent protons can provide further structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical and enantiomeric purity of the synthesized compound. A chiral HPLC method would be employed to separate the (R) and (S) enantiomers and confirm the enantiomeric excess of the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the characterization of (R)-Clevidipine-13C,d3, primarily derived from its use as an internal standard in LC-MS/MS applications.
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₀¹³CH₂₀D₃Cl₂NO₆ | Inferred |
| Molecular Weight | ~460.3 g/mol | Inferred |
| Mass Transition (m/z) | Varies by instrument | [6][7] |
| Isotopic Purity | >98% | Typical Requirement |
| Chemical Purity (HPLC) | >98% | Typical Requirement |
| Enantiomeric Purity | >99% (R) | Typical Requirement |
Diagrams
Mechanism of Action of Clevidipine
Caption: Mechanism of action of Clevidipine.
Experimental Workflow for Synthesis and Characterization
Caption: Synthesis and characterization workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Clevidipine? [synapse.patsnap.com]
- 3. criticalcareshock.com [criticalcareshock.com]
- 4. droracle.ai [droracle.ai]
- 5. biomedres.us [biomedres.us]
- 6. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 7. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
